molecular formula C16H16F2N3NaO5S B1662483 Pantoprazole sodium hydrate CAS No. 164579-32-2

Pantoprazole sodium hydrate

Cat. No. B1662483
Key on ui cas rn: 164579-32-2
M. Wt: 423.4 g/mol
InChI Key: CGJRLPRCWSHOFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06933389B2

Procedure details

Pantoprazole free base (25 grams) was dissolved in a solution of acetonitrile (175 ml) and aqueous sodium hydroxide solution (2.7 grams in 5 ml of water) and stirred at a temperature of 25-35° C. till the clear solution results. The reaction solution was filtered through hyflow and washed the bed with acetonitrile (25 ml). Isopropyl ether (225 ml) was added slowly to the filtrate over a period of about ½ hour and the filtrate was stirred for about 1-2 hours to crystallize the solid mass. The separated solid mass was cooled to a temperature of 5-10° C. and further stirred for 3-4 hours. The solid was filtered, washed with Isopropyl ether (25 ml) and suck dried under vacuum. The wet solid was further dried at a temperature of 40-50° C. to afford crystalline Form-I of Pantoprazole sodium sesquihydrate.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
Name
Pantoprazole sodium sesquihydrate

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][N:6]=[C:7]([CH2:11][S+:12]([O-:26])[C:13]2[NH:14][C:15]3[CH:16]=[CH:17][C:18]([O:22][CH:23]([F:25])[F:24])=[CH:19][C:20]=3[N:21]=2)[C:8]=1[O:9][CH3:10].[OH-:27].[Na+:28]>C(#N)C>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][N:6]=[C:7]([CH2:11][S:12]([C:13]2[N-:14][C:15]3[CH:16]=[CH:17][C:18]([O:22][CH:23]([F:24])[F:25])=[CH:19][C:20]=3[N:21]=2)=[O:26])[C:8]=1[O:9][CH3:10].[CH3:1][O:2][C:3]1[CH:4]=[CH:5][N:6]=[C:7]([CH2:11][S:12]([C:13]2[N-:14][C:15]3[CH:16]=[CH:17][C:18]([O:22][CH:23]([F:24])[F:25])=[CH:19][C:20]=3[N:21]=2)=[O:26])[C:8]=1[O:9][CH3:10].[OH2:27].[OH2:2].[OH2:2].[Na+:28].[Na+:28] |f:1.2,4.5.6.7.8.9.10|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
COC=1C=CN=C(C1OC)C[S+](C=2NC=3C=CC(=CC3N2)OC(F)F)[O-]
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
175 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 (± 5) °C
Stirring
Type
CUSTOM
Details
stirred at a temperature of 25-35° C. till the clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
results
FILTRATION
Type
FILTRATION
Details
The reaction solution was filtered through hyflow
WASH
Type
WASH
Details
washed the bed with acetonitrile (25 ml)
ADDITION
Type
ADDITION
Details
Isopropyl ether (225 ml) was added slowly to the filtrate over a period of about ½ hour
Duration
0.5 h
STIRRING
Type
STIRRING
Details
the filtrate was stirred for about 1-2 hours
Duration
1.5 (± 0.5) h
CUSTOM
Type
CUSTOM
Details
to crystallize the solid mass
TEMPERATURE
Type
TEMPERATURE
Details
The separated solid mass was cooled to a temperature of 5-10° C.
STIRRING
Type
STIRRING
Details
further stirred for 3-4 hours
Duration
3.5 (± 0.5) h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with Isopropyl ether (25 ml)
CUSTOM
Type
CUSTOM
Details
suck dried under vacuum
CUSTOM
Type
CUSTOM
Details
The wet solid was further dried at a temperature of 40-50° C.

Outcomes

Product
Name
Pantoprazole sodium sesquihydrate
Type
product
Smiles
COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.COC1=C(C(=NC=C1)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC(F)F)OC.O.O.O.[Na+].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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